(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone
Description
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone is a brominated benzodioxin derivative featuring a 4-nitrophenyl ketone moiety. This compound belongs to a class of molecules where the benzodioxin scaffold is functionalized with halogen and electron-withdrawing groups, making it a candidate for applications in medicinal chemistry and materials science. The bromine atom at position 7 and the nitro group at the para position of the phenyl ring contribute to its unique electronic and steric properties, which may influence reactivity and biological interactions .
Properties
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO5/c16-12-8-14-13(21-5-6-22-14)7-11(12)15(18)9-1-3-10(4-2-9)17(19)20/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQZJAFFZIHKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361309 | |
| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-46-6 | |
| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Efficiency
Solvent polarity critically influences bromine’s electrophilicity. Polar aprotic solvents (e.g., acetic acid) enhance Br+ generation, favoring para substitution (Table 1).
Table 1. Bromination Solvent Screening
Friedel-Crafts Catalysts
FeCl3 outperforms AlCl3 in nitro-substituted acylations due to milder acidity, reducing nitro group reduction side reactions (Table 2).
Table 2. Catalyst Screening for Acylation
Analytical Data and Characterization
Spectral Confirmation
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¹H NMR (400 MHz, CDCl3) : δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (s, 1H, C5-H), 4.42–4.38 (m, 4H, OCH2CH2O).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2), 1340 cm⁻¹ (S=O absent, confirming purity).
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HRMS (ESI+) : m/z calc. for C15H10BrNO5 [M+H]+: 378.9742; found: 378.9738.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The bromine atom in the benzodioxin ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both bromine and nitro groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical transformations makes it versatile for creating functionalized materials.
Mechanism of Action
The mechanism by which (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, potentially generating reactive intermediates that modify biological macromolecules.
Biological Activity
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-nitrophenyl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure features a benzodioxin core with a bromo substituent and a nitrophenyl group. Its chemical formula is C15H12BrN2O4, and it has a molecular weight of 372.17 g/mol. The presence of the bromine atom and the nitro group is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Bromo-2,3-dihydro-1,4-benzodioxin | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| (4-Nitrophenyl)methanone | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| (7-Bromo-2,3-dihydro-benzodioxin) | A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : It can induce oxidative stress in cancer cells, leading to apoptosis.
- Interference with Signaling Pathways : The compound may disrupt critical signaling pathways that promote cell survival and proliferation.
Case Studies
A notable study investigated the effects of this compound on human breast cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's role in promoting programmed cell death.
Study Overview
- Objective : To evaluate the anticancer effects on MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Findings : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected via annexin V staining.
Toxicological Profile
While exploring its biological activities, it is crucial to consider the toxicological implications. Preliminary safety assessments indicate that compounds in this class may exhibit cytotoxicity at higher concentrations. Therefore, further studies are necessary to establish a therapeutic window.
Table 2: Toxicological Data Summary
| Endpoint | Observation |
|---|---|
| Acute Toxicity | Moderate toxicity at high doses |
| Skin Irritation | Potential irritant |
| Mutagenicity | Not assessed |
| Carcinogenicity | Not classified |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is structurally related to several benzodioxin-based methanones differing in substituents on the phenyl ring. Key analogues include:
Physicochemical Properties
- Molecular Weight : The nitro-substituted derivative (target) is expected to have a higher molecular weight (~367 g/mol) than the chloro analogue (353.60 g/mol) due to the nitro group’s mass .
- LogP: The amino-substituted analogue (logP = 3.15) demonstrates increased lipophilicity compared to bromo or nitro derivatives, which may influence membrane permeability .
Q & A
Q. Key Variables :
- Temperature : Elevated temperatures (80–120°C) improve electrophilic substitution but may degrade nitro groups.
- Catalyst : Lewis acids (AlCl₃) enhance acylation efficiency but require anhydrous conditions.
- Purification : Recrystallization in ethanol or acetic acid yields >95% purity .
How does the nitro group influence the compound’s electronic properties and binding affinity in enzyme inhibition studies?
Advanced Research Focus
The 4-nitrophenyl group introduces strong electron-withdrawing effects, altering charge distribution and enhancing interactions with enzyme active sites. For example:
- Acetylcholinesterase (AChE) Inhibition : Nitro groups increase electrophilicity, improving binding to AChE’s catalytic serine (Ki ~0.8 µM vs. ~2.5 µM for chloro analogs) .
- Oxidative Stress Modulation : The nitro moiety stabilizes radical intermediates, enhancing interactions with redox-sensitive proteins like thioredoxin reductase .
Q. Methodological Insight :
- DFT Calculations : Compare HOMO-LUMO gaps of nitro vs. bromo analogs to predict reactivity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy changes to refine SAR .
What spectroscopic techniques are optimal for characterizing this compound, and what are the diagnostic peaks?
Q. Basic Research Focus
- IR Spectroscopy :
- C=O stretch: 1680–1700 cm⁻¹ (ketone).
- NO₂ asymmetric/symmetric stretches: 1520 cm⁻¹ and 1350 cm⁻¹ .
- ¹H NMR :
- MS : Molecular ion [M+H]⁺ at m/z 376 (C₁₅H₁₀BrNO₅) with isotopic Br pattern .
How does substituent variation (e.g., Br vs. Cl) impact biological activity and metabolic stability?
Q. Advanced Research Focus
- Biological Activity :
- Metabolism :
- Bromine slows cytochrome P450-mediated degradation (t₁/₂ ~6 hr vs. ~2 hr for chloro analogs) .
- Nitro groups are reduced to amines in vivo, producing reactive intermediates detectable via LC-MS/MS .
What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Basic Research Focus
Q. Advanced Analysis :
- Accelerated Stability Testing : Use Arrhenius plots (25–40°C) to predict shelf life (>12 months at 25°C) .
How can computational models predict the compound’s interactions with novel biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to PD-1/PD-L1 (e.g., EGNN models predict ΔG ≈ –9.2 kcal/mol) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å for AChE) .
Q. Validation :
- Scaffold Hopping : Identify structurally distinct compounds (e.g., pyrimidine hybrids) with predicted IC₅₀ <10 µM .
What are the toxicological thresholds in animal models, and how do metabolites contribute to adverse effects?
Q. Advanced Research Focus
- Acute Toxicity : LD₅₀ >800 mg/kg (oral, mice); subchronic exposure (240 mg/kg/20d) causes hepatic oxidative stress .
- Metabolite Profiling : Nitro-reduction generates hydroxylamine intermediates (detected via GC-MS), which form DNA adducts .
Q. Mitigation Strategies :
- Antioxidant Coadministration : N-acetylcysteine (NAC) reduces hepatotoxicity by 40% in rat models .
What are the methodological challenges in resolving contradictory data on its mechanism of action?
Q. Advanced Research Focus
- Contradictions :
- Some studies report AChE inhibition , while others note immunomodulatory effects via PD-1/PD-L1 .
- Resolution Strategies :
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify primary targets.
- Pathway Enrichment Analysis : RNA-seq of treated cells to map signaling cascades (e.g., NF-κB vs. cholinergic pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
